Dodecyl 3-methylbutanoate

描述

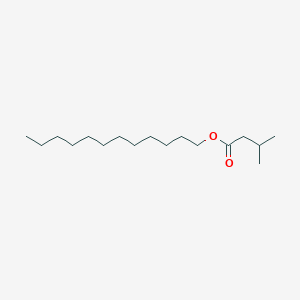

Dodecyl 3-methylbutanoate is an ester derived from 3-methylbutanoic acid (isovaleric acid) and dodecanol (C12H25OH). The compound features a branched carboxylic acid moiety and a long aliphatic chain, contributing to its hydrophobic properties.

属性

CAS 编号 |

6938-56-3 |

|---|---|

分子式 |

C17H34O2 |

分子量 |

270.5 g/mol |

IUPAC 名称 |

dodecyl 3-methylbutanoate |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(18)15-16(2)3/h16H,4-15H2,1-3H3 |

InChI 键 |

DEHIFZZMFPRYNH-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCOC(=O)CC(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Dodecyl 3-methylbutanoate can be synthesized through a typical esterification reaction. This involves reacting dodecanol with 3-methylbutanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the efficient conversion of reactants to the desired ester.

化学反应分析

Types of Reactions:

Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Hydrolysis: Dodecanol and 3-methylbutanoic acid.

Transesterification: Different esters depending on the alcohol used.

Reduction: Dodecanol.

科学研究应用

Chemistry: Dodecyl 3-methylbutanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds through transesterification.

Biology and Medicine:

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor. It is used in the formulation of perfumes, cosmetics, and food flavorings.

作用机制

The mechanism of action of dodecyl 3-methylbutanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. In hydrolysis, water or hydroxide ions act as nucleophiles, breaking the ester bond to form the corresponding alcohol and acid. In transesterification, an alcohol nucleophile replaces the original alcohol group in the ester.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares dodecyl 3-methylbutanoate with structurally or functionally related esters, emphasizing molecular structure, physical properties, and applications.

Structural Comparison

| Compound Name | Acid Moiety | Alcohol Moiety | Key Structural Features |

|---|---|---|---|

| This compound | 3-Methylbutanoic acid | Dodecanol (C12) | Long alkyl chain, branched acid |

| Ethyl 3-methylbutanoate | 3-Methylbutanoic acid | Ethanol (C2) | Short alcohol chain, high volatility |

| Isopentyl n-butyrate | n-Butyric acid | 3-Methyl-1-butanol | Branched alcohol, linear acid |

| Methyl laurate | Lauric acid (C12) | Methanol (C1) | Long acid chain, short alcohol |

| Tetradecatetraenyl 3-methylbutanoate* | 3-Methylbutanoic acid | Tetradecatetraenol | Conjugated double bonds in alcohol moiety |

Identified in *Bupleurum essential oils .

Physical and Chemical Properties

Notes:

- Volatility: Ethyl 3-methylbutanoate’s shorter alcohol chain results in lower boiling points and higher volatility compared to this compound .

- Hydrophobicity: Longer alkyl chains (e.g., dodecyl in this compound, laurate in methyl laurate) enhance lipid solubility, making these compounds suitable for non-polar solvents or emollients .

- Natural Occurrence: Tetradecatetraenyl 3-methylbutanoate is found in plant essential oils, whereas this compound’s natural presence is undocumented, suggesting synthetic origins or niche biological sources .

Functional and Application Differences

- Flavor/Fragrance Industry: Ethyl 3-methylbutanoate and isopentyl n-butyrate are widely used for fruity or sweet notes due to their volatility and aroma profiles. This compound’s longer chain may reduce volatility, making it more suited for fixed fragrance components .

- Industrial Uses: Methyl laurate’s long acid chain is utilized in biodiesel and surfactants.

- Pharmaceuticals: Complex esters like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate () highlight ester versatility in drug synthesis, though this compound’s role here remains unexplored.

Research Findings and Implications

- Synthetic Accessibility: Esters with branched chains (e.g., isopentyl n-butyrate) are synthesized via acid-catalyzed esterification, a method likely applicable to this compound .

- Stability in Mixtures: shows ethyl 3-methylbutanoate’s abundance varies significantly between samples, possibly due to ester hydrolysis or thermal degradation. This compound’s stability under similar conditions warrants further study .

- Biological Relevance: The presence of tetradecatetraenyl 3-methylbutanoate in Bupleurum species suggests esters with unsaturated alcohols may have ecological or pharmacological roles, a direction for investigating dodecyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。